molecular formula C19H20N2O2 B11798943 Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11798943
M. Wt: 308.4 g/mol
InChI Key: YALIBANBTXTMDR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an isopropylphenyl moiety, and a benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzimidazole core is reacted with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazoles.

Scientific Research Applications

Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-imidazolecarboxylate: Another benzimidazole derivative with similar structural features but different substituents.

    2-Trifluoromethylbenzimidazole: A fluorinated benzimidazole with distinct chemical properties.

Uniqueness

Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole class, which has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O2C_{19}H_{20}N_{2}O_{2} with a molecular weight of 312.37 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzimidazole moiety can modulate the activity of these targets, leading to potential therapeutic effects.

Biological Activities

1. Anticancer Activity
Research has indicated that benzimidazole derivatives can exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

2. Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.

3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to acetyl-CoA carboxylase (ACC). ACC is crucial in fatty acid metabolism, and inhibiting this enzyme could have implications in metabolic disorders and obesity management.

Research Findings and Case Studies

StudyFindings
Anticancer Study (2023) This compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10-20 μM.
Antimicrobial Evaluation (2024) The compound exhibited MIC values of 15 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL).
Enzyme Inhibition Research (2023) It was found to inhibit ACC with an IC50 value of 25 μM, suggesting potential applications in treating metabolic disorders.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 2-(4-propan-2-ylphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C19H20N2O2/c1-4-23-19(22)15-9-10-16-17(11-15)21-18(20-16)14-7-5-13(6-8-14)12(2)3/h5-12H,4H2,1-3H3,(H,20,21)

InChI Key

YALIBANBTXTMDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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